2-Carboethoxy-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Overview
Description
“2-Carboethoxy-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the molecular formula C24H27NO5 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is1S/C24H27NO5/c1-2-28-23(27)21-10-6-5-9-20(21)22(26)19-8-4-3-7-18(19)17-25-13-11-24(12-14-25)29-15-16-30-24/h3-10H,2,11-17H2,1H3
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The molecular weight of this compound is 409.48 g/mol . Its IUPAC name isethyl 2- [2- (1,4-dioxa-8-azaspiro [4.5]dec-8-ylmethyl)benzoyl]benzoate
. Other physical and chemical properties are not specified in the available resources.
Scientific Research Applications
Antitubercular Drug Candidate Studies
- The compound 2-[2-S-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one (BTZ043) targets the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase, showing potential as an antitubercular drug candidate. Clinical isolates of Mycobacterium tuberculosis from European hospitals were uniformly susceptible to benzothiazinones, including BTZ043, indicating its effectiveness against both sensitive and multidrug-resistant strains without the development of resistance prior to clinical trials (Pasca et al., 2010).
Structural and Mechanistic Insights
- A comprehensive structural study of BTZ043 revealed insights into its antitubercular activity. The compound crystallizes in the triclinic system with two molecules in the asymmetric unit, showing diastereomeric conformers. Variable temperature NMR and DFT calculations provided a deeper understanding of the rotational barriers and dynamics within the molecule, essential for understanding its interaction with the bacterial target (Richter et al., 2022).
Antiviral Activity of Derivatives
- New spirothiazolidinone derivatives, structurally related to the core structure of the compound , have shown promising antiviral activities against influenza A/H3N2 virus and human coronavirus 229E. This suggests the versatility of the spirothiazolidinone scaffold in generating new classes of antiviral molecules, highlighting the potential of structurally similar compounds for antiviral drug development (Apaydın et al., 2020).
Photocatalytic Degradation Studies
- Research into benzophenone derivatives, including the investigation of their photocatalytic activity, has been conducted to address environmental concerns, such as the degradation of organic pollutants. Studies on the photocatalytic degradation of Benzophenone-3, a common UV filter, by using modified TiO2 photocatalysts, underline the environmental applications of benzophenone derivatives for water treatment and pollution control (Wang et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-2-28-23(27)21-10-6-5-9-20(21)22(26)19-8-4-3-7-18(19)17-25-13-11-24(12-14-25)29-15-16-30-24/h3-10H,2,11-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGKTQAGYCQITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643752 | |
Record name | Ethyl 2-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-89-0 | |
Record name | Ethyl 2-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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